molecular formula C12H14BrF3N2 B1401664 N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1713163-62-2

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No.: B1401664
CAS No.: 1713163-62-2
M. Wt: 323.15 g/mol
InChI Key: NLRXBVSFJHZXEB-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced through the broader historical evolution of organofluorine chemistry and piperidine derivative synthesis. The field of organofluorine chemistry has experienced remarkable growth since the mid-20th century, driven by the unique properties that fluorine imparts to organic molecules. The incorporation of fluorine atoms or fluorine-containing groups into organic compounds has been recognized to bring about substantial improvements in biological and physical properties, including bioavailability, metabolic stability, lipophilicity, and binding selectivity.

The specific development of piperidine derivatives containing both bromine and trifluoromethyl substituents represents a more recent advancement in synthetic organic chemistry. Piperidine derivatives have been present in more than twenty classes of pharmaceuticals as well as naturally occurring alkaloids, establishing their fundamental importance in medicinal chemistry. The strategic placement of halogen substituents on aromatic rings attached to piperidine cores has emerged as a powerful approach for modulating molecular properties and enhancing biological activity.

The synthesis methodologies for compounds like this compound typically involve nucleophilic substitution reactions where the amino group of piperidine reacts with electrophilic carbon centers of appropriately substituted aniline derivatives. These synthetic approaches have been refined over decades of research in heterocyclic chemistry, building upon fundamental understanding of reactivity patterns and reaction mechanisms.

Significance in Organofluorine and Organobromine Chemistry

This compound holds particular significance within both organofluorine and organobromine chemistry fields due to its unique combination of halogen substituents. The trifluoromethyl group represents one of the most important fluorine-containing functionalities in modern chemical research, with fluorine being the most electronegative element in the periodic table and forming some of the strongest bonds in organic chemistry.

The carbon-fluorine bond exhibits distinctive characteristics that distinguish it from other carbon-halogen bonds. With an average bond energy around 480 kilojoules per mole, the carbon-fluorine bond is significantly stronger than carbon-chlorine bonds, which average around 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability of organofluorine compounds. Additionally, the van der Waals radius of fluorine at 1.47 Ångströms is remarkably close to that of hydrogen at 1.2 Ångströms, allowing fluorine substitution to occur with minimal steric perturbation while dramatically altering electronic properties.

In the context of organobromine chemistry, the bromine substituent in this compound provides complementary reactivity characteristics. Organobromine compounds exhibit reactivity patterns intermediate between organochlorine and organoiodine compounds, representing a compromise between reactivity and synthetic accessibility. The carbon-bromine bond dissociation energy of approximately 72.1 kilocalories per mole positions bromine as an excellent leaving group for various substitution and coupling reactions.

The combination of bromine and trifluoromethyl groups on the same aromatic ring creates a unique electronic environment. The trifluoromethyl group, being strongly electron-withdrawing due to the high electronegativity of fluorine, influences the reactivity of the bromine substituent and affects the overall electron density distribution across the aromatic system. This electronic complementarity enhances the compound's utility as a synthetic intermediate and potentially modulates its biological activity.

Property Fluorine Bromine Comparison
Electronegativity 3.98 2.96 Fluorine significantly more electronegative
Van der Waals Radius (Å) 1.47 1.85 Fluorine smaller, less steric hindrance
Bond Dissociation Energy (kcal/mol) ~115 (C-F) ~72 (C-Br) C-F bonds much stronger
Polarizability (×10⁻²⁴ cm³) 0.56 3.05 Bromine more polarizable

Classification and Chemical Family

This compound belongs to several overlapping chemical classifications that define its structural and functional characteristics. Primarily, this compound is classified as a piperidine derivative, placing it within the broader family of saturated six-membered nitrogen-containing heterocycles. Piperidine itself, with the molecular formula (CH₂)₅NH, serves as the core structural motif and is ubiquitous in pharmaceuticals and fine chemicals.

More specifically, the compound is categorized as a secondary amine due to the nitrogen atom in the piperidine ring being attached to two carbon atoms and bearing one additional substituent. The aromatic substitution pattern classifies it within the subset of arylaminopiperidines, where the piperidine nitrogen is directly bonded to an aromatic system.

From the perspective of halogen chemistry, this compound represents a polyhaloaromatic derivative, incorporating both organofluorine and organobromine functionalities. The trifluoromethyl group positions it within the important class of trifluoromethylated aromatics, which have gained tremendous significance in pharmaceutical and agrochemical applications. It has been estimated that over 20 percent of all pharmaceutical drugs contain at least one fluorine atom, with the percentage being even higher in agrochemicals.

The bromine substituent places the compound within the organobromine family, which encompasses organic compounds containing carbon-bromine bonds. While organobromine compounds are less prevalent than their chlorine analogs in industrial applications, they serve crucial roles as synthetic intermediates and in specialized applications such as flame retardants.

The molecular architecture of this compound also classifies it as a substituted aniline derivative, given that the basic structure can be viewed as an aniline molecule where the amino group has been replaced with a piperidine ring. This classification is relevant for understanding its chemical reactivity and potential synthetic transformations.

Classification Category Specific Classification Structural Basis
Heterocycle Type Piperidine derivative Six-membered saturated nitrogen ring
Amine Classification Secondary amine Nitrogen bonded to two carbons
Halogen Chemistry Polyhaloaromatic Contains both Br and CF₃ groups
Aromatic Substitution 3,4-Disubstituted benzene Adjacent halogen substituents
Functional Group Arylaminopiperidine Piperidine bonded to aromatic ring

The structural uniqueness of this compound arises from the incorporation of both bromine and trifluoromethyl groups in adjacent positions on the benzene ring. This substitution pattern creates a distinctive electronic environment that influences both chemical reactivity and potential biological interactions. The electron-withdrawing nature of the trifluoromethyl group affects the electron density at the bromine-bearing carbon, potentially influencing the compound's behavior in nucleophilic aromatic substitution reactions and other chemical transformations.

The compound's classification as a piperidine derivative places it within a family of molecules that have demonstrated remarkable versatility in medicinal chemistry applications. Piperidine structures are found in numerous pharmaceutical agents across diverse therapeutic categories, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids. This broad pharmaceutical relevance underscores the importance of understanding the structure-activity relationships and synthetic accessibility of novel piperidine derivatives such as this compound.

Properties

IUPAC Name

N-[3-bromo-4-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-11-8-9(4-5-10(11)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXBVSFJHZXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps:

  • Nucleophilic substitution or coupling: The amino group of piperidine attacks the electrophilic aromatic carbon, typically activated by leaving groups or halogen substituents.
  • Purification: Post-reaction, purification is generally achieved via recrystallization or chromatographic techniques to isolate the pure product.
  • Characterization: Structural confirmation is done through nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and melting point analysis.

Detailed Preparation Methods

Coupling Reaction Method

According to EvitaChem, the primary synthetic route involves a coupling reaction where the amino group of piperidine is introduced onto a 3-bromo-4-(trifluoromethyl)aniline derivative through nucleophilic substitution. The reaction parameters such as temperature, time, and reagent ratios are optimized to maximize yield and purity.

Parameter Typical Conditions Notes
Temperature 50 °C Ensures complete conversion
Reaction Time 5 to 8 hours Longer times improve yield
Solvent Acetonitrile or suitable polar aprotic solvent Facilitates nucleophilic substitution
Purification Column chromatography or recrystallization Removes impurities and side products

This method yields this compound with high purity, confirmed by NMR and MS analyses.

One-Pot Synthesis via Trifluoromethylation and Amination

A recent advanced methodology involves a one-pot synthesis combining trifluoromethylation and amination steps. This approach uses trifluoromethanesulfinate salts (CF3SO2Na) as trifluoromethyl sources and involves triphenylphosphine and silver fluoride as reagents under mild conditions.

Step Reagents & Conditions Yield (%) Notes
Initial mixing N-methylaniline, CF3SO2Na, PPh3 in MeCN, room temp, 1 h - Formation of trifluoromethyl intermediate
Addition of AgF AgF added, stirred at 50 °C for 5 h 85-87 Promotes trifluoromethyl amine formation
Purification Column chromatography - Isolates pure trifluoromethyl amine

This method is efficient for preparing trifluoromethyl amines and can be adapted for the synthesis of this compound by using the appropriate aniline derivatives.

Grignard Reaction Followed by Amination

Patents and literature describe a multistep synthesis involving:

  • Formation of 3-hydroxy-3-phenylpiperidine intermediates via Grignard reaction of N-protected 3-piperidone with substituted phenyl magnesium halides.
  • Subsequent elimination and hydrogenation steps to yield N-protected 3-phenylpiperidine.
  • Deprotection and chemical resolution to obtain the desired chiral amine.

While this method is more complex, it allows for stereoselective synthesis and can be tailored to introduce bromine and trifluoromethyl substituents on the phenyl ring by using appropriately substituted Grignard reagents.

Step Reagents & Conditions Notes
Grignard Reaction N-protected 3-piperidone + 3-bromo-4-(trifluoromethyl)phenyl magnesium halide, THF, 0-5 °C Forms 3-hydroxy-3-phenylpiperidine
Elimination Alcoholic elimination to form olefin intermediates Prepares for hydrogenation
Hydrogenation Transition metal catalyst, hydrogen source Yields N-protected piperidine
Deprotection & Resolution Acidic resolving agent, crystallization Obtains pure this compound

This method is well-documented for related piperidine derivatives and provides control over stereochemistry and purity.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Coupling Reaction Direct nucleophilic substitution Simple, moderate conditions May require long reaction times
One-Pot Trifluoromethylation Combines trifluoromethylation & amination Efficient, high yield Requires specialized reagents
Grignard Reaction & Amination Multistep, stereoselective Allows chiral synthesis More complex, longer synthesis

Research Findings and Analytical Data

  • NMR and MS Analysis: Confirm structure and purity; trifluoromethyl group shows characteristic signals in ^19F NMR around -59 ppm, and bromine substitution affects aromatic proton shifts in ^1H NMR.
  • Purification: Column chromatography using dichloromethane/methanol mixtures or recrystallization from acetone or ethyl acetate/petroleum ether mixtures effectively isolates the product.
  • Yields: Reported yields range from 70% to 87% depending on method and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is primarily explored for its potential in developing pharmaceuticals targeting the central nervous system (CNS). The structural modifications provided by the bromine and trifluoromethyl groups are known to improve lipophilicity and metabolic stability, which are critical for drug efficacy and bioavailability.

Anticancer Properties
Recent studies have indicated that piperidine derivatives, including N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine, exhibit promising anticancer activities. For instance, compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. A notable study revealed that certain derivatives demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. High-throughput screening of piperidine derivatives revealed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2 µM. This suggests that this compound could serve as a lead compound for developing new therapeutic agents against tuberculosis.

Interaction with Biological Targets

Receptor Binding Studies
this compound's interaction with specific biological targets is crucial for understanding its therapeutic potential. Preliminary studies suggest that compounds with similar structures can effectively bind to tyrosine-protein kinases, which play a significant role in cell signaling pathways related to cancer and other diseases. Techniques such as molecular docking studies are employed to predict binding affinities and modes .

Case Studies

Case Study Focus Findings
Case Study 1: Anticancer Properties Evaluation of piperidine derivativesEnhanced cytotoxicity in cancer cell lines compared to non-fluorinated counterparts.
Case Study 2: Antimicrobial Screening Screening against M. tuberculosisPotent activity with MIC values as low as 2 µM, indicating potential for new tuberculosis treatments.

Synthesis and Production

The synthesis of this compound typically involves two main steps: trifluoromethylation and piperidine introduction. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H). The piperidine moiety is often attached via nucleophilic substitution reactions. Optimizing these synthetic routes is essential for maximizing yield and purity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The piperidine ring enhances its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Synthesis Method Key Data/Applications Reference ID
N-(1,1-difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine (3) - Difluoroalkyl chain
- 3-(trifluoromethyl)phenyl
- Phenyl side chain
Defluoroalkylation with hydrazones (General Procedure B); sodium formate, mesna NMR: δ 7.70 (d, J = 8.0 Hz, 2H), 7.45 (t, J = 7.5 Hz, 2H); HRMS validated structure
N-(1,1-difluoro-4-phenyl-1-(4-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine (4) - Difluoroalkyl chain
- 4-(trifluoromethyl)phenyl
- Phenyl side chain
Same as Compound 3, using 1,4-bis(trifluoromethyl)benzene ¹⁹F NMR: δ -62.4 (CF₃); used in photoredox catalysis studies
N-(1-(benzo[d]thiazol-2-yl)-1,1-difluoro-4-phenylbutan-2-yl)piperidin-1-amine (13) - Benzo[d]thiazole ring
- Difluoroalkyl chain
- Phenyl side chain
General Procedure B with 2-(trifluoromethyl)benzo[d]thiazole Yield: 37%; HRMS: m/z 405.1423 (calc. 405.1427)
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine - Piperazine-carboxamide core
- 3-(trifluoromethyl)phenyl
- Cyclopentyl group
Multi-step synthesis involving reductive amination and HPLC purification Patent-derived; molecular weight 468.2 g/mol; potential CNS-targeting applications
7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine - Benzimidazole core
- 3-(trifluoromethyl)phenyl
- Methanesulfonamide group
Iodoacetic acid-mediated cyclization of thiourea High-yield synthesis (simplified method); antimicrobial or kinase inhibition potential

Key Structural and Functional Differences:

Substituent Position: The target compound has a bromine at the 3-position and -CF₃ at the 4-position, whereas analogs like Compound 3 and 4 feature -CF₃ at the 3- or 4-position without bromine. Bromine’s steric bulk and electronegativity may alter binding kinetics compared to non-halogenated analogs . Compound 13 incorporates a benzo[d]thiazole ring, enhancing π-stacking interactions in biological targets, unlike the simpler phenyl group in the target compound .

Synthetic Complexity :

  • The target compound’s synthesis is inferred to involve bromination of a pre-existing trifluoromethylphenyl-piperidine scaffold, similar to FerroLOXIN-2’s benzyl-imidazole synthesis (). In contrast, analogs like Compound 3 and 4 utilize photoredox defluoroalkylation, which is efficient for introducing difluoroalkyl chains .

Metabolic Stability: The -CF₃ group in all compounds enhances resistance to oxidative metabolism, a common feature in drug design .

Applications :

  • Patent-derived compounds () suggest utility in central nervous system (CNS) drugs due to their piperazine-carboxamide cores.
  • The target compound’s bromine may make it a candidate for kinase inhibitors or GPCR antagonists , where halogen bonding is critical .

Research Findings and Data Tables

Table 1: NMR Data Comparison

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
Target Compound (Inferred) Not reported Not reported
Compound 3 () 7.70 (d, J = 8.0 Hz, 2H), 7.45 (t, J = 7.5 Hz, 2H) -62.4 (CF₃)
Compound 13 () 7.89 (d, J = 8.2 Hz, 1H), 7.63 (d, J = 7.8 Hz, 1H) -63.1 (CF₃), -114.2 (difluoro)

Biological Activity

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:
Molecular Formula: C12H13BrF3N
Molecular Weight: 322.14 g/mol

The presence of the bromine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves its ability to bind to specific proteins or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity by interacting with hydrophobic regions within target proteins, while the bromine atom may facilitate halogen bonding, stabilizing the compound-protein complex.

1. Medicinal Chemistry Applications

This compound is utilized as a building block in the synthesis of various pharmaceuticals. Its unique properties allow it to serve as a tool for studying biological processes and pathways, particularly in the context of central nervous system (CNS) disorders.

2. In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies on related piperidine derivatives have shown promising results in inhibiting enzymes related to metabolic disorders and CNS conditions .

Case Study 1: Antituberculosis Activity

A study identified a novel piperidinol with structural similarities to this compound that demonstrated anti-tuberculosis activity. The compound was evaluated through a series of optimization experiments, leading to derivatives that exhibited minimum inhibitory concentrations (MIC) ranging from 1.4 to 1.7 μg/mL .

Case Study 2: CNS Disorders

Another investigation focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for treating metabolic syndrome-related disorders such as type 2 diabetes and obesity. Compounds similar to this compound were found to significantly inhibit this enzyme, suggesting potential therapeutic applications in managing these conditions .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amineLacks amine groupModerate CNS activity
N-(3-Chloro-2-(trifluoromethyl)-phenyl)piperidin-1-amineSubstitution with chlorineAltered pharmacological profile
N-(3-Bromo-2-(methyl)-phenyl)piperidin-1-amineMethyl group instead of trifluoromethylReduced lipophilicity

The comparative analysis highlights how slight modifications in the chemical structure can lead to significant changes in biological activity and pharmacological profiles.

Q & A

Q. What are the recommended synthetic methodologies for N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling or Buchwald-Hartwig amination reactions. For example, coupling 3-bromo-4-(trifluoromethyl)aniline with a piperidine derivative under inert atmospheres (e.g., N₂) using catalysts like Pd₂(dba)₃ and ligands such as XPhos. Reaction optimization includes screening bases (Cs₂CO₃ or Et₃N), solvents (DMSO, DMF), and temperatures (80–100°C). Purification via silica chromatography or recrystallization ensures high yields (e.g., 70–92% yields in analogous syntheses) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., aromatic protons and trifluoromethyl groups).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., HRMS matches calculated [M+H]⁺).
  • UV-Vis spectroscopy : Monitors electronic transitions, particularly for aromatic and amine moieties.
    These methods were applied in analogous compounds to verify purity and structure .

Q. What are the key stability considerations for storing and handling this compound?

Store at 0–6°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the trifluoromethyl group. Use inert solvents (e.g., DCM, EtOAc) for dissolution. Stability studies recommend HPLC monitoring to detect decomposition .

Advanced Research Questions

Q. How can discrepancies in synthetic yields using different palladium catalysts be resolved?

Catalyst-ligand pairing significantly impacts efficiency. For example, Pd₂(dba)₃/XPhos systems outperform others in aryl amination due to enhanced electron donation and steric tolerance. Additives like mesna (a thiol) in DMSO improve solubility and reduce side reactions. Systematic screening under varying temperatures (80–120°C) and reaction times (12–24 hours) optimizes yield .

Q. What strategies mitigate decomposition of the trifluoromethyl group under basic conditions?

  • Mild bases : Sodium formate instead of stronger bases like NaOH.
  • Low-temperature reactions : Conduct steps at ≤50°C to prevent CF₃ group cleavage.
  • Protecting groups : Temporarily shield reactive sites during synthesis.
    achieved stability using sodium formate and blue-light photocatalysis in DMSO, minimizing degradation .

Q. How do the bromo and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Bromo : Acts as a leaving group in Suzuki-Miyaura couplings but requires careful ligand selection (e.g., XPhos for bulky substrates).
  • Trifluoromethyl : Electron-withdrawing effects reduce electron density on the aryl ring, slowing oxidative addition but enhancing stability toward nucleophilic attack.
    These effects are observed in Pd-catalyzed reactions, where electron-deficient aryl bromides require higher catalyst loadings .

Q. What in silico and in vitro approaches elucidate structure-activity relationships (SAR) for derivatives?

  • Molecular docking : Predicts binding to biological targets (e.g., enzymes, receptors) using software like AutoDock.
  • Derivative synthesis : Modify the piperidine or aryl group to assess pharmacophore requirements.
  • Bioassays : Test cytotoxicity (MTT assay) or enzyme inhibition (e.g., carbonic anhydrase in ). Piperazine derivatives in related studies showed activity dependent on substituent electronic profiles .

Q. How should conflicting reports on bromo substituent stability in solvents be reconciled?

Conduct accelerated stability studies in DMSO, DCM, and EtOAc at 25°C and 40°C, monitoring degradation via HPLC. Compare with literature data (e.g., recommends cold storage). Polar aprotic solvents like DMSO may stabilize the compound better than chlorinated solvents .

Q. What crystallographic methods resolve the compound’s molecular structure?

  • Single-crystal X-ray diffraction : Use SHELX software for structure solution and refinement.
  • Twinned data refinement : SHELXL handles high-resolution or twinned datasets effectively.
    For example, triflumezopyrim’s structure () was determined using SHELX, confirming bond angles and packing motifs .

Data Contradiction Analysis

Q. How to address variability in bioactivity results across studies?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Purity verification : Ensure >95% purity via HPLC and NMR.
  • Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives.
    Discrepancies may arise from impurities or assay conditions, as seen in cytotoxic evaluations of piperidine derivatives .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) in chiral derivatives?

  • Catalyst chirality : Use chiral ligands (e.g., BINAP) to control stereochemistry.
  • Reaction monitoring : Track ee via chiral HPLC or polarimetry during optimization.
    For instance, ’s defluoroalkylation achieved high yields but did not report stereochemistry, suggesting racemic conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine
Reactant of Route 2
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N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.